molecular formula C26H28N2O5 B12387623 Caspase-3/7 activator 1

Caspase-3/7 activator 1

Cat. No.: B12387623
M. Wt: 448.5 g/mol
InChI Key: ZMBGYTIUIIACNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caspase-3/7 activator 1 is a potent activator of caspase-3 and caspase-7, which are crucial enzymes involved in the process of apoptosis, or programmed cell death. This compound has shown tumor selectivity, anti-proliferative activity, and a high ability to induce apoptosis, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-3/7 activator 1 involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method includes the use of Passerini α-acyloxy carboxamides, which are optimized for tumor selectivity and caspase activation . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Caspase-3/7 activator 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[[1-[2-(1H-indol-3-yl)acetyl]oxycyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31)

InChI Key

ZMBGYTIUIIACNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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